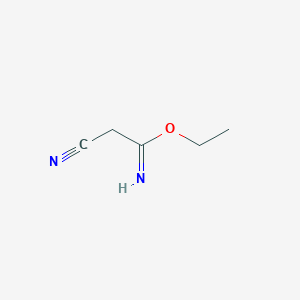

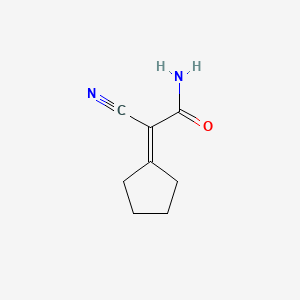

2-Cyano-2-cyclopentylideneacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

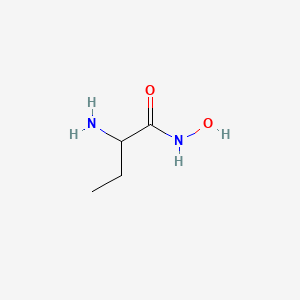

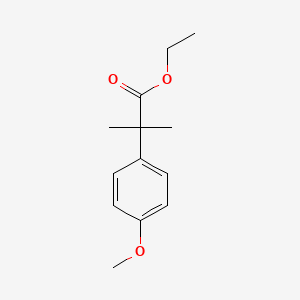

Synthesis Analysis 2-Cyano-2-cyclopentylideneacetamide, as part of the cyanoxime and related compounds, is synthesized through various chemical procedures. Notably, derivatives such as 2-Cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl) acetamide (2CPEA) were synthesized and characterized using spectroscopic methods including FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. Quantum chemical methods like Density Functional Theory (DFT) were employed to predict the optimal molecular geometry, vibrational wavenumbers, and electronic characteristics, indicating a rigorous approach to understanding their molecular structure and behavior (Khanum et al., 2022).

Molecular Structure Analysis The molecular structure of such compounds is elucidated through a combination of spectroscopic techniques and quantum chemical calculations. Studies reveal details about molecular electron potential, nuclear magnetic resonance chemical shifts, and charge transfer within the molecules. These analyses provide insights into the chemical activity locations and the electronic characteristics of the molecules, showcasing the complex nature of these compounds and their potential for further application (Khanum et al., 2022).

Chemical Reactions and Properties Chemical reactions involving 2-Cyano-2-cyclopentylideneacetamide derivatives are diverse, contributing to the synthesis of various heterocyclic compounds. For instance, reactions with cyclopropylideneacetic acids and esters facilitated by CuX2-mediated cyclization yield furanones and pyran-2-ones, showcasing the compound's versatility in chemical synthesis (Huang & Zhou, 2002).

Physical Properties Analysis The physical properties, including thermodynamic characteristics and molecular dynamics, are essential for understanding the stability and reactivity of these compounds. Molecular docking studies provide insights into their binding energies with different protein receptors, which is crucial for drug discovery and development processes (Khanum et al., 2022).

Chemical Properties Analysis The chemical properties of 2-Cyano-2-cyclopentylideneacetamide and its derivatives are extensively studied through spectroscopic, quantum chemical, and molecular docking methods. These studies reveal the compounds' nonlinear optical (NLO) behavior, electronic characteristics, and their potential as antimicrobial agents, providing a comprehensive understanding of their chemical nature and applications beyond drug discovery (Ewies & Abdelsalaam, 2020).

Applications De Recherche Scientifique

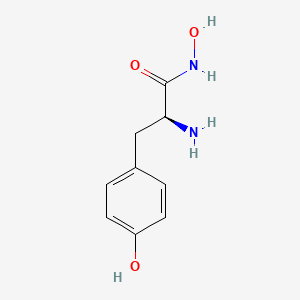

Antimicrobial Agent Synthesis : 2-Cyano-N-arylacetamide, a derivative of 2-Cyano-2-cyclopentylideneacetamide, has been used to synthesize various nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. These compounds have shown significant antimicrobial activity against strains of Gram bacteria and fungi (Ewies & Abdelsalaam, 2020).

Synthesis of Bivalent Palladium and Platinum Cyanoximates : Cyanoximes, including 2-cyano-2-isonitrosoacetamide and related compounds, have been synthesized and characterized for their structure and biological activity. Some of these compounds exhibited antiproliferative activity against human cervical cancer HeLa cell lines (Eddings et al., 2004).

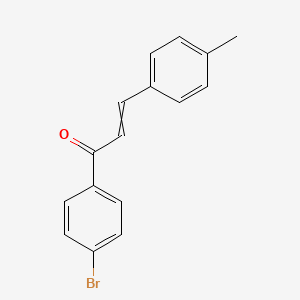

Antitumor Activity : Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities. Many of these compounds revealed high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010).

Heterocyclic Compound Synthesis : 2-Cyano-N-(2-hydroxyethyl) acetamide, related to 2-Cyano-2-cyclopentylideneacetamide, is an important intermediate in the synthesis of various synthetically useful and novel heterocyclic systems (Gouda et al., 2015).

Synthesis of Antimicrobial and Surface Active Agents : Novel thiazole, oxazole, pyrimidine, and pyridazine derivatives bearing a sulfonamide moiety and derived from 2-Cyano-N-octadecylacetamide have been synthesized and evaluated for their antimicrobial and surface activities, showing significant results (El-Sayed & Ahmed, 2016).

Propriétés

IUPAC Name |

2-cyano-2-cyclopentylideneacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUZHIRVXUSGBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)N)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294811 |

Source

|

| Record name | 2-cyano-2-cyclopentylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-2-cyclopentylideneacetamide | |

CAS RN |

875-61-6 |

Source

|

| Record name | 875-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-2-cyclopentylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1266859.png)